- New amines as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cardiovascular and renal diseases, World Intellectual Property Organization, , ,
Cas no 921630-14-0 (2-bromo-5-chloropyridine-4-carbaldehyde)

2-bromo-5-chloropyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-chloroisonicotinaldehyde
- 2-bromo-5-chloro-4-pyridinecarboxaldehyde
- 2-bromo-5-chloropyridine-4-carbaldehyde
- 2-Bromo-5-chloropyridine-4-carboxaldehyde
- 4-Pyridinecarboxaldehyde, 2-bromo-5-chloro-
- 2-Bromo-5-chloro-4-pyridinecarboxaldehyde (ACI)
- AC-27971
- AS-19903
- OBHVMEJUYJSWKS-UHFFFAOYSA-N
- EN300-205072
- SCHEMBL660973
- AKOS015835740
- WLB63014
- DTXSID70670315
- 2-BROMO-5-CHLORO-PYRIDINE-4-CARBALDEHYDE
- DB-082110
- 4-Pyridinecarboxaldehyde,2-bromo-5-chloro-
- MFCD09907898
- CS-0195770
- 921630-14-0
- AB54689
-
- MDL: MFCD09907898
- Inchi: 1S/C6H3BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H
- InChI Key: OBHVMEJUYJSWKS-UHFFFAOYSA-N
- SMILES: O=CC1C(Cl)=CN=C(Br)C=1
Computed Properties
- Exact Mass: 218.90900
- Monoisotopic Mass: 218.909
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30A^2
- XLogP3: 2
Experimental Properties
- Density: 1.8
- Melting Point: 66-68°C
- Boiling Point: 281.936 °C at 760 mmHg
- Flash Point: 124.311 °C
- Refractive Index: 1.632
- PSA: 29.96000
- LogP: 2.31000
2-bromo-5-chloropyridine-4-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
2-bromo-5-chloropyridine-4-carbaldehyde Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromo-5-chloropyridine-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266440-10g |
2-Bromo-5-chloropyridine-4-carboxaldehyde |
921630-14-0 | 98% | 10g |
¥9852.00 | 2024-04-25 | |
TRC | B683025-1g |
2-Bromo-5-chloropyridine-4-carbaldehyde |
921630-14-0 | 1g |
$ 410.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266440-100mg |
2-Bromo-5-chloropyridine-4-carboxaldehyde |
921630-14-0 | 98% | 100mg |
¥439.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTCY046-1G |
2-bromo-5-chloropyridine-4-carbaldehyde |
921630-14-0 | 95% | 1g |
¥ 1,188.00 | 2023-04-13 | |
Apollo Scientific | OR47896-250mg |
2-Bromo-5-chloroisonicotinaldehyde |
921630-14-0 | 97% | 250mg |
£60.00 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTCY046-100MG |
2-bromo-5-chloropyridine-4-carbaldehyde |
921630-14-0 | 95% | 100MG |
¥ 356.00 | 2023-04-13 | |
Chemenu | CM176676-5g |
2-Bromo-5-chloropyridine-4-carboxaldehyde |
921630-14-0 | 97% | 5g |
$640 | 2021-08-05 | |
Enamine | EN300-205072-5g |
2-bromo-5-chloropyridine-4-carbaldehyde |
921630-14-0 | 5g |
$452.0 | 2023-09-16 | ||
abcr | AB450008-1g |
2-Bromo-5-chloroisonicotinaldehyde; . |
921630-14-0 | 1g |
€236.80 | 2024-08-03 | ||
abcr | AB450008-5g |
2-Bromo-5-chloroisonicotinaldehyde; . |
921630-14-0 | 5g |
€709.20 | 2024-08-03 |
2-bromo-5-chloropyridine-4-carbaldehyde Production Method
Production Method 1
1.2 Solvents: Tetrahydrofuran ; 15 min, -70 °C; < -65 °C; 30 min, -70 °C
1.3 20 min, < -70 °C; 40 min, -70 °C; -70 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; rt
Production Method 2
1.2 20 min, < -70 °C; 40 min, -70 °C; -70 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water
- Preparation of secondary amines as renin inhibitors, World Intellectual Property Organization, , ,
Production Method 3
1.2 20 min, < -70 °C; 40 min, -70 °C; -78 °C → rt
- Preparation of primary amines as renin inhibitors, World Intellectual Property Organization, , ,
Production Method 4
1.2 20 min, -70 °C; 40 min, -70 °C; -70 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water
- Preparation of benzenepropanamides as non-peptidic renin inhibitors, World Intellectual Property Organization, , ,
2-bromo-5-chloropyridine-4-carbaldehyde Raw materials
2-bromo-5-chloropyridine-4-carbaldehyde Preparation Products
2-bromo-5-chloropyridine-4-carbaldehyde Related Literature
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1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
Additional information on 2-bromo-5-chloropyridine-4-carbaldehyde
Comprehensive Overview of 2-Bromo-5-chloropyridine-4-carbaldehyde (CAS No. 921630-14-0)
2-Bromo-5-chloropyridine-4-carbaldehyde (CAS No. 921630-14-0) is a highly versatile heterocyclic aldehyde widely utilized in pharmaceutical, agrochemical, and material science research. This compound, featuring both bromo and chloro substituents on a pyridine ring, serves as a critical building block for synthesizing complex molecules. Its unique structure enables diverse functionalization, making it invaluable in cross-coupling reactions, catalysis, and drug discovery.
The growing demand for halogenated pyridine derivatives like 2-bromo-5-chloropyridine-4-carbaldehyde is driven by their role in developing targeted therapies and sustainable agrochemicals. Researchers frequently search for "pyridine aldehyde applications" or "CAS 921630-14-0 synthesis," reflecting its relevance in modern chemistry. Its compatibility with palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings) aligns with trends toward green chemistry and atom-efficient methodologies.
From a technical perspective, 921630-14-0 exhibits notable stability under inert atmospheres, though storage at low temperatures is recommended to preserve its aldehyde functionality. Analytical data (e.g., 1H NMR, HPLC) confirm high purity (>98%), meeting standards for high-throughput screening and preclinical studies. Recent patents highlight its use in kinase inhibitor development, addressing diseases like cancer and inflammation.
Environmental and regulatory considerations for 2-bromo-5-chloropyridine-4-carbaldehyde emphasize proper waste disposal due to its halogen content. However, its low acute toxicity (per OECD guidelines) facilitates safe handling in controlled settings. Innovations in biodegradable catalysts further enhance its appeal for sustainable synthesis.
In material science, this compound contributes to organic electronic materials, particularly in OLED and photovoltaic applications. Its electron-withdrawing groups improve charge transport, a hot topic in "organic semiconductor design" searches. Suppliers often provide custom synthesis services to meet niche demands, underscoring its commercial importance.
Future research directions may explore 921630-14-0 in AI-assisted drug design or flow chemistry systems, aligning with industry 4.0 trends. Its balanced reactivity and scalability position it as a staple in medicinal chemistry libraries, answering frequent queries like "how to modify pyridine aldehydes" or "CAS 921630-14-0 suppliers."
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